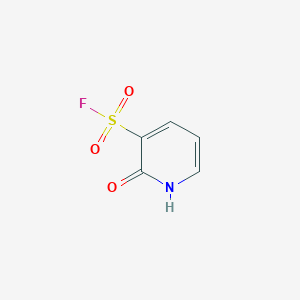

2-Oxo-1H-pyridine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAPEFBJNRRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Direct Synthesis from Sulfur Containing Precursors:

From Thiols and Disulfides: A powerful strategy involves the oxidative conversion of thiols (R-SH) or disulfides (R-S-S-R) directly to sulfonyl fluorides. mdpi.com This can be achieved through oxidative chlorination followed by fluoride (B91410) exchange. ccspublishing.org.cn More modern approaches utilize electrochemical methods, which avoid stoichiometric oxidants and use KF as an inexpensive fluoride source, representing a greener alternative. acs.org

From Sulfonic Acids and Salts: Sulfonic acids (R-SO₃H) and their salts are stable and readily available precursors. nih.gov They can be converted to sulfonyl fluorides in a one-pot, two-step process involving in-situ formation of the sulfonyl chloride using reagents like cyanuric chloride, followed by halogen exchange. mdpi.comresearchgate.net Direct deoxyfluorination methods using reagents like Xtalfluor-E® have also been developed. nih.gov

From Sulfonamides: Primary sulfonamides (R-SO₂NH₂) can be converted to sulfonyl fluorides through activation with a pyrylium (B1242799) salt, formation of the sulfonyl chloride, and subsequent in-situ fluorination. ccspublishing.org.cnresearchgate.net

Modern Carbon Sulfur Bond Forming Strategies:

Palladium-Catalyzed Cross-Coupling: Aryl halides or triflates can be coupled with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by trapping with an electrophilic fluorine source like Selectfluor to yield the desired sulfonyl fluoride (B91410). acs.org

Radical Fluorosulfonylation: The generation and application of fluorosulfonyl radicals have emerged as a concise approach for producing sulfonyl fluorides from precursors like thianthrenium salts under visible-light-mediated conditions. rsc.orgtandfonline.com

Direct Incorporation of Sulfuryl Fluoride (SO₂F₂): Sulfuryl fluoride gas can be directly incorporated into molecules using organometallic reagents. For example, Grignard reagents can react with SO₂F₂ to form sulfonyl fluorides. rhhz.net

These diverse synthetic methodologies ensure that a vast array of sulfonyl fluoride building blocks, including complex heterocyclic scaffolds like 2-Oxo-1H-pyridine-3-sulfonyl fluoride, can be accessed for further functionalization and application in click chemistry.

| Strategy | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Halogen Exchange | Sulfonyl Chloride (R-SO₂Cl) | KF/18-crown-6, KHF₂ | mdpi.com |

| Oxidative Fluorination | Thiol (R-SH) / Disulfide (R-S-S-R) | NaOCl then KHF₂; or Electrochemical oxidation with KF | mdpi.comacs.org |

| From Sulfonic Acids | Sulfonic Acid (R-SO₃H) | Cyanuric chloride then KHF₂; or Xtalfluor-E® | mdpi.comnih.gov |

| From Sulfonamides | Sulfonamide (R-SO₂NH₂) | Pyrylium (B1242799) salt, MgCl₂, KF | ccspublishing.org.cn |

| Cross-Coupling | Aryl Halide (Ar-X) | Pd catalyst, DABSO, Selectfluor | acs.org |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Sulfuryl Fluoride (SO₂F₂) | rhhz.net |

Spectroscopic and Computational Characterization in Research of 2 Oxo 1h Pyridine 3 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Detailed experimental data from ¹H, ¹³C, and ¹⁹F NMR studies specifically for 2-Oxo-1H-pyridine-3-sulfonyl fluoride (B91410) are not available in the searched resources.

¹H NMR for Structural Assignment and Stereochemistry.

No published ¹H NMR spectra or peak assignments for this compound could be found.

¹³C NMR for Carbon Skeleton Elucidation.

No published ¹³C NMR spectra or chemical shift data for this compound could be located.

¹⁹F NMR for Fluorine Environment Analysis and Reaction Monitoring.

Specific ¹⁹F NMR data, which would be crucial for characterizing the sulfonyl fluoride group, is not available in the public domain for this molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

While the molecular weight can be calculated, experimental mass spectrometry data, including fragmentation patterns from techniques like EI-MS or ESI-MS, have not been published for 2-Oxo-1H-pyridine-3-sulfonyl fluoride.

Infrared (IR) Spectroscopy for Functional Group Identification.

No experimental IR spectra detailing the characteristic absorption bands for the C=O, S=O, and S-F bonds of this specific compound are available.

X-ray Crystallography for Solid-State Structure Determination.

There are no published reports of the single-crystal X-ray diffraction analysis of this compound, and as such, no data on its solid-state structure, bond lengths, or bond angles is available.

Based on a comprehensive review of available scientific literature, there is currently no specific research focused on the advanced computational chemistry of "this compound." Studies employing Density Functional Theory (DFT) for electronic structure analysis or Molecular Dynamics (MD) simulations for conformational analysis of this particular compound have not been published.

Therefore, it is not possible to provide a detailed article on the "" as outlined in the request. The subsequent sections on DFT calculations and molecular dynamics simulations cannot be addressed due to the absence of specific data and research findings for this molecule.

While computational methods are widely used to study related pyridine (B92270) and sulfonyl fluoride-containing compounds, the unique electronic and structural characteristics of the "2-Oxo-1H" tautomer of this specific pyridine-3-sulfonyl fluoride isomer have not been a subject of dedicated computational investigation in the accessible scientific record.

Derivatization and Functionalization Strategies for 2 Oxo 1h Pyridine 3 Sulfonyl Fluoride

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. For 2-Oxo-1H-pyridine-3-sulfonyl fluoride (B91410), this allows for the introduction of diverse functional groups, fine-tuning the molecule's steric and electronic properties. One such strategy involves the modification of the pyridine (B92270) ring itself. For instance, pyridine N-oxidation is a potential route to alter the electronic character of the ring system. nih.gov Further derivatization could be envisioned through N-alkylation or N-arylation at the pyridinone nitrogen, introducing a variety of substituents.

Another powerful PSM approach involves leveraging the inherent reactivity of the pyridine ring. Although the 2-oxo functionality influences the ring's reactivity, targeted C-H functionalization or nucleophilic aromatic substitution reactions can be employed under specific conditions to install new groups onto the carbon backbone of the heterocycle. These modifications are crucial for building structure-activity relationships in medicinal chemistry or for attaching the scaffold to larger molecular architectures or solid supports. nih.govrsc.org

The sulfonyl fluoride group itself, while primarily a reactive handle for click chemistry, can also be considered in PSM. Its reaction with specific nucleophiles to form stable sulfonamides or sulfonate esters is a direct method of derivatization, effectively capping or linking the molecule in a controlled manner.

Developing Diversified Libraries via Click Chemistry

The sulfonyl fluoride group is a premier electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a concept introduced by Sharpless and coworkers that has become a cornerstone of next-generation click chemistry. rhhz.net This makes 2-Oxo-1H-pyridine-3-sulfonyl fluoride an ideal building block for the rapid assembly of molecular libraries. The SuFEx process is characterized by its high efficiency, broad substrate scope, and mild reaction conditions, often proceeding in aqueous environments. sigmaaldrich.com

The core of this strategy is the reaction of the sulfonyl fluoride moiety with a vast array of nucleophiles. Primary and secondary amines, for example, react readily to form highly stable sulfonamides. Similarly, phenols react to yield sulfonate esters. This connective chemistry allows the 2-oxo-pyridine core to be linked to countless other molecules, including small organic fragments, complex natural products, polymers, and biomolecules. rhhz.netresearchgate.net

The reliability and orthogonality of SuFEx reactions enable the high-throughput synthesis of compound libraries for applications in drug discovery and materials science. nih.govrsc.org By systematically reacting this compound with a diverse set of amines and phenols, researchers can generate a large matrix of novel compounds for biological screening.

| This compound + Nucleophile | Resulting Linkage | Potential "R" Group of Nucleophile |

|---|---|---|

| Primary Amine (R-NH₂) | Sulfonamide (-SO₂-NHR) | Alkyl chains, Aryl groups, Amino acid esters |

| Secondary Amine (R₂NH) | Sulfonamide (-SO₂-NR₂) | Cyclic amines (e.g., Piperidine), Dialkylamines |

| Phenol (Ar-OH) | Sulfonate Ester (-SO₂-OAr) | Substituted phenols, Heteroaromatic hydroxyls |

| Carbon Pronucleophile | Sulfone (-SO₂-CR₃) | Esters, Amides, Nitriles rsc.org |

Strategies for Enhancing Structural Diversity of Sulfonyl Fluorides

The structural diversity of sulfonyl fluoride building blocks is critical for expanding the chemical space accessible through SuFEx and other derivatization methods. Numerous synthetic strategies have been developed to prepare a wide array of aryl, heteroaryl, and alkyl sulfonyl fluorides. rsc.org

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and functionalization of pyridone derivatives remain a central theme in heterocyclic chemistry due to their prevalence in bioactive molecules. researchgate.net Future research should focus on developing novel catalytic systems to access and modify 2-Oxo-1H-pyridine-3-sulfonyl fluoride (B91410) and its analogues with greater efficiency and selectivity.

Current synthetic strategies for pyridones and sulfonyl fluorides often rely on established methods, but there is considerable room for innovation. researchgate.netnih.gov The exploration of transition-metal catalysis, for instance, offers a promising avenue. While palladium-catalyzed cross-coupling reactions are well-established for creating C-C bonds in pyridine (B92270) systems, investigating other metals could unlock new reactivity patterns. For example, copper- or nickel-catalyzed reactions could provide alternative pathways for C-H functionalization at various positions of the pyridone ring, allowing for the introduction of diverse substituents.

Organocatalysis presents another fertile ground for research. Isothiourea-based catalysts have been successfully employed for the synthesis of substituted pyridines. researchgate.net Applying this and other organocatalytic strategies to the synthesis of highly functionalized 2-pyridones bearing a sulfonyl fluoride group could lead to more efficient and enantioselective methods.

Future efforts could target the development of catalytic systems for the direct and selective introduction of the sulfonyl fluoride group onto a pre-existing 2-pyridone scaffold. This would represent a significant improvement over multi-step sequences.

| Catalytic Approach | Potential Application for 2-Oxo-1H-pyridine-3-sulfonyl fluoride | Research Goal |

| Transition-Metal Catalysis (e.g., Pd, Ni, Cu) | C-H functionalization of the pyridone ring. | Introduce diverse functional groups at positions 4, 5, and 6. |

| Organocatalysis | Asymmetric synthesis of chiral pyridone precursors. | Develop enantioselective routes to chiral derivatives. |

| Photoredox Catalysis | Radical-based functionalization pathways. | Explore novel C-H activation and coupling reactions under mild conditions. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic route design. Future research should prioritize the development of sustainable and safer methods for the synthesis of this compound.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net An electrochemical flow chemistry approach has already been demonstrated for the synthesis of sulfonyl fluorides from thiols and potassium fluoride, achieving high yields in minutes. researchgate.net Adapting this technology for the synthesis of pyridone sulfonyl fluorides could dramatically increase efficiency and reduce reaction times from hours to minutes. researchgate.net

Furthermore, the development of environmentally benign synthetic methods is crucial. A recently reported green synthesis of sulfonyl fluorides uses the reagent SHC5® and potassium fluoride, producing only non-toxic salt byproducts. sciencedaily.com This method avoids the use of highly toxic reagents like SO2F2 gas, which has been a limitation in traditional syntheses. sciencedaily.com Applying such green methodologies to the production of this compound would align with the goals of sustainable chemical manufacturing.

| Sustainable Methodology | Key Advantages | Relevance to this compound Synthesis |

| Flow Chemistry | Enhanced safety, scalability, and reaction speed. | Enables rapid, automated, and high-yield production. researchgate.netresearchgate.net |

| Electrochemical Synthesis | Avoids harsh chemical oxidants; uses electricity as a clean reagent. | Can be integrated into a flow setup for efficient sulfonyl fluoride formation. researchgate.net |

| Green Reagents (e.g., SHC5®/KF) | Minimizes toxic waste and uses safer starting materials. | Provides an eco-friendly alternative to traditional hazardous reagents. sciencedaily.com |

Theoretical Predictions for New Reactivity and Applications

Computational chemistry and theoretical predictions are powerful tools for accelerating chemical discovery. In the context of this compound, theoretical studies can provide deep insights into its reactivity and guide the design of new applications.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms involving the sulfonyl fluoride group. This can help predict its reactivity with a wide range of nucleophiles, which is crucial for its application in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and as a covalent probe in chemical biology. enamine.netrsc.org Understanding the electronic properties and predicting the activation barriers for different reactions can help chemists select the optimal conditions and substrates.

Furthermore, computational screening can be used to predict the binding of this compound derivatives to biological targets, such as enzyme active sites. The sulfonyl fluoride moiety is known to form covalent bonds with nucleophilic amino acid residues like serine, threonine, and lysine (B10760008). enamine.net Theoretical models can predict the binding affinity and selectivity of novel pyridone-based covalent inhibitors, thereby streamlining the drug discovery process. These predictions can also guide the structural modifications needed to enhance biological activity and specificity.

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states. | Predict reactivity, regioselectivity, and catalytic cycles. |

| Molecular Docking | Simulate binding of derivatives to protein targets. | Identify potential biological targets and guide inhibitor design. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predict the activity of new analogues before synthesis. |

Expanding the Scope of Pyridine/Pyridone Sulfonyl Fluorides in Chemical Methodologies

The sulfonyl fluoride group is a cornerstone of SuFEx click chemistry, a set of powerful reactions that enable the rapid and reliable assembly of molecules. rhhz.net The presence of both a versatile pyridone core and a SuFEx-active sulfonyl fluoride handle makes this compound a highly valuable building block for creating diverse molecular architectures.

Future research should focus on utilizing this dual functionality. The pyridone ring can be elaborated through various synthetic transformations, while the sulfonyl fluoride group can be used as a connective hub for SuFEx reactions. This strategy could be used to synthesize novel polymers, functional materials, and complex bioactive molecules. For example, the pyridone moiety could be incorporated into a polymer backbone, with the sulfonyl fluoride groups serving as reactive handles for post-polymerization modification. rhhz.net

In the realm of chemical biology, pyridine/pyridone sulfonyl fluorides can be developed as privileged covalent probes and inhibitors. enamine.netrsc.org The pyridone scaffold is a common motif in pharmaceuticals, and its combination with a covalent-binding sulfonyl fluoride warhead is a promising strategy for developing potent and selective enzyme inhibitors. Expanding the library of available pyridine and pyridone sulfonyl fluorides will provide a broader toolkit for medicinal chemists to explore new therapeutic targets. This includes developing diverse structures, such as functionalized 2-aminothiazoles containing sulfonyl fluoride groups, which can be further diversified using SuFEx chemistry. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 2-Oxo-1H-pyridine-3-sulfonyl fluoride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and fluorination steps. Key parameters include:

- Catalysts : Lewis acids (e.g., AlCl₃) or bases may facilitate intermediate formation .

- Temperature : Controlled heating (e.g., 50–80°C) prevents decomposition of reactive intermediates .

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing charged intermediates .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Q. Which analytical techniques confirm the structural integrity of this compound post-synthesis?

- NMR Spectroscopy : ¹⁹F NMR confirms the presence of the sulfonyl fluoride group (δ ~50–60 ppm), while ¹H NMR identifies the pyridone ring protons (δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]⁺) with accurate mass matching the theoretical value (±2 ppm) .

- FT-IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S-F stretch) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound with biological targets?

- Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions with enzymes like proteases, identifying binding affinities and steric compatibility .

- DFT Calculations : Predict electrophilic reactivity at the sulfur atom by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices .

- MD Simulations : Assess stability of protein-ligand complexes over time, highlighting potential hydrolysis susceptibility of the sulfonyl fluoride group .

Q. What strategies resolve contradictions in reported reaction outcomes for sulfonyl fluoride derivatives under varying conditions?

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps and side reactions (e.g., hydrolysis to sulfonic acids) .

- Solvent Screening : Compare yields in solvents with varying dielectric constants (e.g., DMSO vs. THF) to optimize electrophilic reactivity .

- By-Product Analysis : Use LC-MS to detect intermediates (e.g., sulfonic acid derivatives), guiding adjustments in stoichiometry or moisture control .

Q. How does the electronic nature of the pyridine ring influence the sulfonyl fluoride group's electrophilic reactivity?

- Electron-Withdrawing Effects : The 2-oxo group reduces electron density on the pyridine ring, enhancing the sulfonyl fluoride's electrophilicity for nucleophilic substitution .

- Resonance Stabilization : Conjugation between the sulfonyl group and pyridone ring stabilizes transition states in reactions with amines or thiols .

- pH-Dependent Reactivity : Under basic conditions, deprotonation of the pyridone NH increases ring electron density, potentially reducing sulfonyl fluoride reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of reactive vapors .

- Storage : Store under inert gas (Ar/N₂) at –20°C to minimize hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate slurry, followed by absorption with vermiculite .

Q. What are common side reactions encountered during the synthesis of this compound, and how are they mitigated?

- Hydrolysis : Moisture exposure converts sulfonyl fluoride to sulfonic acid. Use anhydrous solvents and molecular sieves .

- Ring Opening : Harsh acidic conditions may cleave the pyridone ring. Optimize pH (neutral to mildly acidic) .

- Dimerization : Excess fluorinating agents (e.g., DAST) can lead to dimer by-products. Control stoichiometry and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.